1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea
Description
1-Amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea is a chiral thiourea derivative characterized by its stereospecific (1R,2R)-configured 2-methylcyclohexyl group and a primary amino substituent. This compound is synthesized via the reaction of (1R,2R)-1,2-diaminocyclohexane with an appropriate isothiocyanate precursor, followed by purification using column chromatography . Its structure is confirmed by $^1$H and $^13$C NMR spectroscopy, aligning with established protocols for analogous thioureas . The stereochemistry of the cyclohexyl backbone is critical for its application in asymmetric organocatalysis, where it acts as a hydrogen-bond donor to activate substrates enantioselectively .
Properties
IUPAC Name |
1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c1-6-4-2-3-5-7(6)10-8(12)11-9/h6-7H,2-5,9H2,1H3,(H2,10,11,12)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHGZWSUKUQQKG-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea typically involves the reaction of 2-methylcyclohexylamine with thiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process includes rigorous purification steps to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea involves its ability to form hydrogen bonds with substrates, stabilizing transition states and facilitating chemical reactions. It targets specific molecular pathways, influencing enzyme activity and biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Variations
Thiourea derivatives are distinguished by their substituents on the aromatic/cycloalkyl groups and the stereochemistry of their chiral centers. Below is a comparative analysis of key analogs:
Stereochemical Impact
The (1R,2R) configuration in this compound is crucial for its enantioselective performance. For example, its (1S,2S) enantiomer (Takemoto’s catalyst) exhibits divergent catalytic behavior due to mirror-image stereoelectronic effects . Similarly, fluorinated derivatives (e.g., 5e, 5f) achieve higher enantiomeric excess (ee) in photocycloadditions (up to 95% ee) compared to non-fluorinated analogs, attributed to stronger hydrogen-bonding interactions with substrates .
Physicochemical Properties
- Solubility: The methylcyclohexyl group in the target compound improves solubility in nonpolar solvents (e.g., hexane, toluene) relative to polar derivatives like 5e (fluorophenyl) or 1d (trifluoromethylphenyl), which are more soluble in dichloromethane or THF .
- Melting Points: Bis-thioureas (e.g., 5e, 5g) exhibit higher melting points (146–149°C) due to extended hydrogen-bonding networks, whereas mono-thioureas like the target compound typically melt below 100°C .
Catalytic Performance
- Efficiency: The target compound’s methyl group provides a balance between steric bulk and electronic neutrality, making it suitable for substrates requiring moderate activation. In contrast, Takemoto’s catalyst (1d) achieves higher turnover numbers in reactions involving electron-deficient substrates due to its acidic N-H protons .
- Scope : Fluorinated thioureas (e.g., 5e, 5f) excel in photochemical reactions, while the target compound is preferred for thermally driven asymmetric syntheses .
Asymmetric Catalysis
This compound has been employed in enantioselective aldol reactions, achieving up to 85% ee, comparable to Takemoto’s catalyst (80–90% ee) but with lower acidity . Its stereochemical rigidity minimizes side reactions in sterically demanding transformations.
Biological Activity
1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , and its structure allows for significant interactions with biological targets. The synthesis typically involves the reaction of 2-methylcyclohexylamine with thiocyanate in organic solvents like ethanol or methanol, followed by recrystallization for purification.
The biological activity of this compound is largely due to its ability to form hydrogen bonds with substrates, stabilizing transition states during biochemical reactions. This interaction influences enzyme activity and various biochemical pathways, making it a potential candidate for therapeutic applications.
Antibacterial Activity
Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, this compound has shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
Anti-Cancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, particularly in breast cancer models (MCF-7 cells). The compound induced apoptosis and cell cycle arrest at the S phase, with an IC50 value indicating significant efficacy in reducing cell viability .
Anti-Inflammatory Activity
Thiourea derivatives have also been investigated for their anti-inflammatory properties. In one study, compounds similar to this compound showed strong inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, these compounds exhibited up to 89% inhibition against IL-6 compared to standard dexamethasone .
Case Studies
- Enzyme Inhibition : A study evaluated the inhibitory effects of thiourea derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited IC50 values ranging from 33.27 nM to 93.85 nM against AChE, indicating its potential in treating neurodegenerative diseases like Alzheimer’s .
- Chiral Catalysis : In asymmetric synthesis applications, this compound has been utilized as a chiral catalyst due to its unique structural features that enhance enantioselectivity in reactions involving α,β-unsaturated imides .
Q & A
Q. What are the key steps and challenges in synthesizing 1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea?
The synthesis involves multi-step reactions, including:
- Cyclohexyl ring preparation : Achieved via hydrogenation reactions to establish the (1R,2R)-stereochemistry .
- Thiourea group introduction : Reacting a primary amine with thiocyanate under controlled conditions (e.g., pH, solvent polarity) to avoid side reactions like dithiocarbamate formation .
- Purification : Chromatography or recrystallization to isolate enantiomerically pure forms, critical for biological activity .
| Parameter | Details |
|---|---|
| Molecular Formula | C₈H₁₅N₃S |
| Key intermediates | (1R,2R)-2-methylcyclohexylamine, thiocarbonyl derivatives |
| Yield optimization | Use of catalysts (e.g., Pd/C for hydrogenation) improves efficiency . |
Q. How is the structural integrity of this compound validated experimentally?
Advanced analytical techniques are employed:
- NMR spectroscopy : Confirms stereochemistry and substituent positions (e.g., cyclohexyl proton splitting patterns) .
- X-ray crystallography : Resolves absolute configuration, particularly for the (1R,2R)-cyclohexyl moiety .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 185.1 [M+H]⁺) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for analogs of this thiourea derivative?
Modifications to the cyclohexyl or thiourea groups significantly impact activity:
- Methoxy group addition : Enhances solubility and target binding in quinoline-containing analogs, improving antimicrobial efficacy .
- Stereochemistry : The (1R,2R)-configuration increases enzymatic inhibition potency by 3-fold compared to (1S,2S)-isomers .
| Analog | Structural Change | Biological Impact |
|---|---|---|
| Without methoxy | Lower solubility | Reduced anticancer activity (IC₅₀ > 50 μM) |
| (1S,2S)-isomer | Inverted stereochemistry | 60% lower enzyme binding affinity |
Q. What experimental strategies are used to elucidate its mechanism of action in enzyme inhibition?
- Kinetic assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations to identify competitive vs. non-competitive binding .
- Molecular docking : Predicts binding poses in enzyme active sites (e.g., interaction with Ser-OH or His residues in hydrolases) .
- Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy, guiding lead optimization .
Q. How can contradictory data on its biological activity across studies be resolved?
Discrepancies often arise from:
- Assay conditions : Varying pH or ionic strength alters thiourea protonation, affecting membrane permeability .
- Cell line specificity : Anticancer activity may differ in gastric (e.g., MKN-45) vs. colorectal (HCT-116) models due to transporter expression .
- Metabolic stability : Species-dependent cytochrome P450 metabolism impacts in vivo efficacy .
Q. What methodologies are recommended for in vivo pharmacokinetic testing?
Q. How does enantiomeric purity influence catalytic applications of this thiourea?
The (1R,2R)-configuration enhances asymmetric catalysis:
- Hydrogen-bonding catalysis : Stabilizes transition states in Michael additions (e.g., enantiomeric excess >90% achieved) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve reaction rates by 40% compared to THF .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity?
- Dose dependency : Cytotoxicity thresholds vary (e.g., IC₅₀ = 12 μM in HeLa vs. 35 μM in HEK293) .
- Redox activity : Thiourea’s thiol group may induce oxidative stress in cancer cells but not normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
